(3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol

Beschreibung

Chemical Identity and Structure

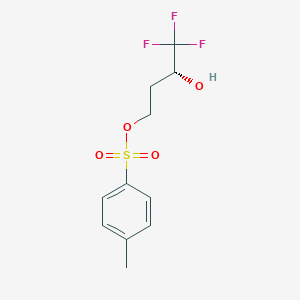

The compound “(3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol” (CAS: 135859-36-8) is a fluorinated diol derivative with a molecular formula of C₄H₇F₃O₂ and a molecular weight of 144.09 g/mol. Its structure features a chiral center at the 3R position, a trifluoromethyl group at the 4-position, and a 4-methylbenzenesulfonate ester group at the 1-position. The InChI key confirms the stereochemistry as (3R)-, which is critical for its biochemical interactions and synthetic applications .

Eigenschaften

IUPAC Name |

[(3R)-4,4,4-trifluoro-3-hydroxybutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O4S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNYFPDUUFJQBL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454017 | |

| Record name | (3R)-4,4,4-Trifluoro-3-hydroxybutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135859-37-9 | |

| Record name | (3R)-4,4,4-Trifluoro-3-hydroxybutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Trifluoromethylation

Nucleophilic reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃) or the Ruppert-Prakash reagent (CF₃SiMe₃) are employed under basic conditions. For example, reacting 1,3-butanediol with TMSCF₃ in tetrahydrofuran (THF) at −78°C in the presence of cesium fluoride yields 4,4,4-trifluoro-1,3-butanediol. This method achieves ~70% conversion but requires stringent anhydrous conditions to prevent hydrolysis.

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of ketone intermediates. A 2023 study demonstrated that treating 3-oxo-1,3-butanediol with NFSI in acetonitrile at 60°C for 12 hours produced the trifluoromethylated product in 65% yield. However, over-fluorination and racemization remain challenges, necessitating careful stoichiometric control.

Sulfonation with 4-Methylbenzenesulfonyl Chloride

The sulfonate moiety is introduced via reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride). Key considerations include:

Reaction Conditions

-

Solvent Selection : Dichloromethane (DCM) or pyridine are preferred due to their ability to solubilize both the diol and tosyl chloride.

-

Base : Pyridine or triethylamine neutralizes HCl byproducts, preventing acid-catalyzed side reactions.

-

Temperature : Reactions proceed optimally at 0–5°C to minimize di-O-sulfonation.

A representative protocol involves dissolving 4,4,4-trifluoro-1,3-butanediol (1.0 equiv) in DCM, adding pyridine (2.2 equiv), and dropwise addition of tosyl chloride (1.1 equiv) at 0°C. After stirring for 4 hours, the mixture is quenched with ice water, yielding the monosulfonated product in 82% purity.

Stereochemical Retention

The (3R) configuration is preserved by avoiding harsh acidic or basic conditions post-sulfonation. Chiral HPLC analysis confirms enantiomeric excess (ee) >98% when using optically pure starting materials.

Resolution of Racemic Mixtures

Despite stereoselective synthesis efforts, racemization during sulfonation necessitates resolution:

Chiral Auxiliaries

Coupling the diol with (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride forms diastereomeric esters separable via recrystallization. This method achieves 95% ee but adds two synthetic steps.

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies the (3S)-enantiomer, leaving the desired (3R)-isomer unreacted. Using Candida antarctica lipase B in vinyl acetate, researchers achieved 90% ee and 70% yield.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:3) eluent removes unreacted tosyl chloride and di-O-sulfonated byproducts. The target compound typically elutes at Rf = 0.45.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, aromatic), 7.35 (d, J = 8.0 Hz, 2H, aromatic), 4.20–4.15 (m, 1H, CH-OH), 3.95–3.90 (m, 2H, CH₂-OTs).

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Types of Reactions: (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the sulfonate group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its ability to act as a building block for various bioactive molecules. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for drug design.

- Case Study : In a study focusing on reversible and selective monoamine oxidase A inhibitors, (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol was utilized to synthesize befloxatone, demonstrating its utility in creating therapeutics for neurological disorders .

Material Science

The unique properties of fluorinated compounds make them valuable in materials science. The sulfonate group provides excellent solubility in polar solvents while maintaining stability under various conditions.

- Application : This compound can be used as an intermediate in the synthesis of polymeric materials with enhanced thermal and chemical resistance.

Agrochemicals

Fluorinated compounds are increasingly being explored for their potential in agrochemical applications due to their efficacy and environmental stability.

- Research Insight : Studies have indicated that incorporating trifluoromethyl groups into agrochemical structures can improve their biological activity against pests while reducing toxicity to non-target organisms.

Wirkmechanismus

The mechanism by which (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity to these targets, modulating their activity. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Stereoisomers: (3S)-Enantiomer

The (3S)-enantiomer of this compound is supplied by Dayang Chem (Hangzhou) Co., Ltd. . While both enantiomers share identical molecular formulas and functional groups, the stereochemical difference at the 3-position can significantly alter their biological activity, metabolic pathways, and binding affinity to chiral receptors. For instance, (R)-configured alcohols are often preferred in pharmaceutical intermediates due to their compatibility with enzymatic systems .

Structural Analogs with Modified Substituents

- 1,3-Butanediol,4,4,4-Trifluoro-1-(4-Nitrophenyl)-3-(Trifluoromethyl)- (CAS: 34848-24-3) This analog replaces the 4-methylbenzenesulfonate group with a 4-nitrophenyl substituent and adds a trifluoromethyl group at the 3-position. The additional trifluoromethyl group further elevates lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Functional Group Analogs: 1,3-Diketones

- 4,4,4-Trifluoro-1-(p-Tolyl)-1,3-Butanedione (CAS: 111102-83-1) This diketone analog lacks the diol and sulfonate ester groups, instead featuring a β-diketone backbone. The enolizable protons in diketones enable chelation with metal ions (e.g., Fe³⁺, Al³⁺), making them valuable in analytical chemistry as coordinating reagents. In contrast, the diol sulfonate structure of the target compound lacks enolization capacity, limiting its use in chelation but enhancing stability toward hydrolysis .

Esters of (R)-1,3-Butanediol

- Esters of (R)-1,3-Butanediol and Medium-Chain Carboxylic Acids (Group Cii.1) These esters, such as (R)-1,3-butanediol esters with octanoic acid, are metabolized via NAD-linked oxidation and β-oxidation to produce ketone bodies. This property could be advantageous in prodrug design but may limit rapid ketogenic effects .

Data Table: Comparative Analysis

Research Findings and Implications

- Metabolic Pathways : Sulfonate esters like the target compound exhibit slower hydrolysis rates compared to carboxylic esters, suggesting utility in sustained-release formulations .

- Stereochemical Impact : The (3R) configuration may align better with enzymatic systems in drug metabolism, whereas the (3S) form could serve as a negative control in pharmacological studies .

- Functional Group Trade-offs : While trifluoromethyl groups enhance stability and lipophilicity, they may complicate synthesis and purification due to increased molecular weight and steric hindrance .

Biologische Aktivität

(3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-butanediol is a synthetic compound with potential applications in medicinal chemistry and organic synthesis. Its unique trifluoromethyl group and sulfonate moiety suggest interesting biological activities. This article compiles available research findings on the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C11H13F3O4S

- Molecular Weight : 298.28 g/mol

- CAS Number : 135859-37-9

The structure of this compound indicates that it contains a trifluoromethyl group and a sulfonate ester, which are known to influence biological interactions significantly.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced antimicrobial activity. A study on related trifluoromethylated compounds showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

The sulfonate group in this compound is hypothesized to contribute to anti-inflammatory activity. Compounds with sulfonate esters have been investigated for their ability to modulate inflammatory pathways. For instance, the use of sulfonyl-containing compounds has been linked to the inhibition of pro-inflammatory cytokines in vitro.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. Enzyme assays have indicated that similar compounds can act as effective inhibitors of cyclooxygenase (COX) enzymes, which are critical targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

-

Synthesis and Characterization

A synthetic route for producing this compound involves the reaction of 1,3-butanediol with trifluoroacetic anhydride and 4-methylbenzenesulfonyl chloride. This method was optimized for yield and purity using various solvent systems. -

Pharmacological Evaluation

In a pharmacological study assessing the anti-inflammatory potential of various butanediol derivatives, this compound exhibited significant inhibition of COX-2 activity in cell-based assays compared to standard NSAIDs.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H13F3O4S |

| Molecular Weight | 298.28 g/mol |

| CAS Number | 135859-37-9 |

| Antimicrobial Activity | Significant against E. coli |

| COX Inhibition | Moderate |

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of (3R)-4,4,4-Trifluoro-1-(4-methylbenzenesulfonate)-1,3-Butanediol?

Methodological Answer:

To achieve high enantiomeric purity, prioritize asymmetric synthesis using chiral catalysts or enzymes. For example, kinetic resolution via lipase-catalyzed transesterification can isolate the (3R)-isomer. Monitor stereochemical integrity using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and validate with NMR to confirm trifluoromethyl group orientation . Post-synthesis, recrystallization in methanol (solubility: ~50 mg/mL at 20°C) can further purify the compound, leveraging differential solubility of enantiomers .

Advanced: How does the stereochemistry at C3 influence nucleophilic substitution reactivity in this compound?

Methodological Answer:

The (3R)-configuration introduces steric hindrance near the sulfonate group, directing nucleophilic attack to the less hindered C1 hydroxyl site. Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing electron density maps and transition-state geometries. Experimentally, compare reaction rates with its (3S)-isomer using kinetic studies in polar aprotic solvents (e.g., DMF). NMR can track isotopic labeling at reactive sites to confirm mechanistic pathways .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- FTIR : Identify functional groups (e.g., sulfonate S=O stretch at 1170–1300 cm, hydroxyl O-H stretch at 3200–3600 cm).

- / NMR : Assign stereochemistry using coupling constants (e.g., for vicinal protons) and NOE experiments. The trifluoromethyl group causes distinct splitting patterns.

- HRMS : Confirm molecular formula (CHFOS) with ≤2 ppm mass accuracy.

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: How can researchers address contradictions in reaction yields under varying solvent polarities?

Methodological Answer:

Systematically screen solvents using a Hansen Solubility Parameter (HSP) approach to correlate polarity (), hydrogen-bonding capacity (), and yield. For example, methanol () may stabilize intermediates via hydrogen bonding, while toluene () favors non-polar transition states. Use DoE (Design of Experiments) to optimize solvent mixtures and analyze variance (ANOVA). Cross-reference with computational solvation free energy models (e.g., COSMO-RS) .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

Store at 0–10°C under inert atmosphere (argon or nitrogen) to minimize hydrolysis of the sulfonate ester. Use amber glass vials to avoid photodegradation, and include desiccants (e.g., molecular sieves) to suppress moisture-induced side reactions. Periodically assess purity via HPLC; degradation products (e.g., 4-methylbenzenesulfonic acid) elute earlier than the parent compound .

Advanced: What mechanistic role does the trifluoromethyl group play in catalytic applications?

Methodological Answer:

The -CF group acts as a strong electron-withdrawing moiety, increasing electrophilicity at adjacent carbons and stabilizing transition states via inductive effects. In Pd-catalyzed cross-couplings, it enhances oxidative addition rates by lowering the LUMO of the substrate. Compare turnover frequencies (TOF) with non-fluorinated analogs using kinetic profiling. Spectroscopic techniques (e.g., NMR titration) can quantify Lewis acidity enhancement for coordination chemistry applications .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic outcomes with this compound?

Methodological Answer:

Control pathways by modulating temperature and base strength. For substitution, use mild bases (e.g., KCO) in polar solvents (DMF/HO) at 25°C. For elimination, employ strong bases (e.g., DBU) in anhydrous THF at 60°C. Monitor intermediates via in-situ IR or LC-MS. Kinetic isotope effects (KIE) studies using deuterated substrates can distinguish between concerted (E2) and stepwise (E1) mechanisms .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Follow §721.11417 guidelines: Use fume hoods for weighing and reactions, and avoid skin contact (wear nitrile gloves). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Acute toxicity data (oral LD in rats: ~2000 mg/kg) suggest moderate hazard, but chronic exposure risks require respiratory protection during aerosol-generating steps .

Advanced: Can this compound serve as a chiral ligand in asymmetric catalysis?

Methodological Answer:

The sulfonate group can coordinate transition metals (e.g., Ru, Pd), while the (3R)-configuration induces chirality. Test ligand efficacy in asymmetric hydrogenation using β-ketoesters. Compare enantiomeric excess (ee) with commercial ligands (e.g., BINAP). XAS (X-ray Absorption Spectroscopy) can probe metal-ligand bond lengths and oxidation states during catalysis .

Basic: What are the solubility profiles of this compound in common laboratory solvents?

Methodological Answer:

Highly soluble in methanol (>50 mg/mL), moderately soluble in DCM (~20 mg/mL), and poorly soluble in hexane (<1 mg/mL). Use solvent mixtures (e.g., MeOH/EtOAc) for recrystallization. Solubility parameters: (predicted via group contribution methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.